1-Methyl-3-N-Boc-amino-azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-methylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-7-5-11(4)6-7/h7H,5-6H2,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBBNYLYXFNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635038 | |
| Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-66-0 | |
| Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-methylazetidin-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 1-Methyl-3-N-Boc-amino-azetidine in Organic Solvents
Abstract
Solubility is a cornerstone physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline. Insufficient solubility can lead to unreliable in-vitro assay results, poor absorption, and significant formulation challenges, ultimately terminating the progression of otherwise promising candidates. This guide provides a comprehensive analysis of the solubility profile of 1-Methyl-3-N-Boc-amino-azetidine, a key building block in modern medicinal chemistry. Lacking specific public data for this compound, this paper establishes a robust predictive framework based on first-principle analysis of its molecular structure. Furthermore, it provides a detailed, field-proven experimental protocol for determining its thermodynamic solubility, ensuring researchers can generate reliable, publication-quality data.
Introduction: The Strategic Importance of Azetidines and Solubility
Azetidines, four-membered nitrogen-containing heterocycles, have become privileged scaffolds in medicinal chemistry. Their unique structural features—high ring strain, sp3-rich character, and conformational rigidity—can confer significant advantages, including enhanced metabolic stability, improved pharmacokinetic properties, and better solubility compared to more traditional ring systems.[1] The incorporation of azetidine motifs is a validated strategy, present in several FDA-approved drugs.[1][2]
The subject of this guide, this compound, combines the desirable azetidine core with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is fundamental in multi-step organic synthesis, masking the nucleophilicity of the amine to allow for selective chemical transformations elsewhere in the molecule.[3] The introduction of this bulky, nonpolar group drastically alters the parent amine's physical properties, generally increasing its lipophilicity and, consequently, its solubility in organic solvents.[3]
Understanding the solubility of this specific building block is critical for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure complete dissolution of reactants, leading to improved reaction kinetics and yields.
-
Purification Strategy: Designing effective crystallization or chromatographic purification processes.
-
Formulation for Biological Assays: Preparing homogenous stock solutions (often in solvents like DMSO) for accurate and reproducible screening results.[4]
This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a definitive experimental method for its quantitative measurement.
Physicochemical Analysis and Predicted Solubility
The precise structure for "this compound" is interpreted as tert-butyl (1-methylazetidin-3-yl)carbamate . Its solubility in any given solvent is a direct consequence of the interplay between its distinct functional domains.
Outlook: Advanced Solubility Prediction Methods
While the principles outlined in Section 2 provide a strong predictive foundation, the field is increasingly leveraging computational tools for more accurate forecasting. Machine learning and AI algorithms, trained on large datasets of experimental solubility data, can now predict solubility with remarkable accuracy. [1][2][5][6]These models use quantum chemistry descriptors—such as molecular surface area and electrostatic potential—to build sophisticated quantitative structure-property relationship (QSPR) models, offering a powerful in-silico alternative to accelerate solvent screening and compound design. [3]
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility profile. Based on a first-principles structural analysis, it is predicted to be highly soluble in common polar aprotic solvents like DCM, THF, and DMSO, with moderate to high solubility in polar protic solvents like methanol and ethanol, and poor solubility in water and nonpolar alkanes. For definitive, high-fidelity data required for regulatory filings or process development, the shake-flask method remains the indispensable gold standard. The detailed protocol provided herein offers a robust and reliable path for researchers to empirically determine this critical physicochemical parameter.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Vertex AI Search.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Vertex AI Search.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem. Vertex AI Search.
- Azetidines in Drug Discovery - PharmaBlock. Vertex AI Search.
- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (2021, December 11). Vertex AI Search.
- (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - ResearchGate. Vertex AI Search.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Vertex AI Search.
- Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells - RSC Publishing. Vertex AI Search.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Vertex AI Search.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Vertex AI Search.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Vertex AI Search.
Sources
- 1. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Technical Guide: 1-Methyl-3-N-Boc-amino-azetidine vs. 1-Boc-3-aminoazetidine
[1]
Executive Summary
In medicinal chemistry, the azetidine ring serves as a critical bioisostere for cyclobutane, pyrrolidine, and piperidine, offering a rigidified vector that often improves metabolic stability and lowers lipophilicity.[1]
The choice between This compound (Compound A) and 1-Boc-3-aminoazetidine (Compound B) is not merely a matter of protecting group preference; it dictates the synthetic directionality of the drug discovery campaign.
-
Compound A is a "Fixed-Core" scaffold, typically used when the solubilizing
-methyl azetidine moiety is a desired final feature, and the user intends to couple the exocyclic amine to a pharmacophore. -
Compound B is a "Diversity-Oriented" building block, used to first attach the azetidine to a core scaffold via the exocyclic amine, reserving the ring nitrogen for late-stage diversification (e.g., library generation).
Structural & Physicochemical Comparison
The fundamental difference lies in the electronic state of the ring nitrogen and the protecting group orthogonalities.
| Feature | This compound | 1-Boc-3-aminoazetidine |
| Common Name | tert-butyl (1-methylazetidin-3-yl)carbamate | tert-butyl 3-aminoazetidine-1-carboxylate |
| CAS Number | 1017789-66-0 | 193269-78-2 |
| Molecular Weight | 186.25 g/mol | 172.23 g/mol |
| Ring Nitrogen (N1) | Tertiary Amine (Basic, | Carbamate (Neutral, Non-basic) |
| Exocyclic Nitrogen (N3) | Carbamate (Protected, Neutral) | Primary Amine (Nucleophilic, Basic) |
| Primary Utility | Introduction of a fixed solubilizing group.[2] | Linker installation & late-stage diversity. |
| Solubility | High in organic solvents; salts are water-soluble. | Lipophilic; requires organic solvents (DCM, THF). |
Basicity and Ionization Profile[4]
-
Compound A (N-Methyl): The ring nitrogen is a tertiary amine. In physiological conditions (pH 7.4), it exists predominantly in its protonated cationic form. This makes it an excellent solubility enhancing moiety but requires care during purification (often requires basic reverse-phase or amine-functionalized silica).
-
Compound B (N-Boc): The ring nitrogen is acylated (carbamate) and contributes no basicity. The exocyclic primary amine is the reactive center (
).
Synthetic Workflows & Causality
The decision to use one over the other is driven by the point of attachment and the stage of diversification .
Workflow A: The "Fixed Solubilizer" Route (Using 1-Methyl-3-N-Boc...)
Scenario: You have a lipophilic aromatic core (e.g., an aryl chloride) and you need to append a polar amine tail to improve oral bioavailability. You have already decided the final molecule will have an
-
Logic: Using Compound A avoids the need to methylate the ring nitrogen after coupling, preventing potential over-alkylation side reactions on the drug core.
-
Mechanism:
-
Deprotection: Acidic cleavage of the N-Boc group exposes the exocyclic primary amine.
-
Coupling: The newly revealed amine reacts with the electrophilic drug core.
-
Workflow B: The "Late-Stage Diversity" Route (Using 1-Boc-3-amino...)
Scenario: You are building a library of inhibitors. You want to attach the azetidine to the core first, then vary the substituent on the azetidine ring nitrogen (e.g., N-ethyl, N-isopropyl, N-acetyl) to tune potency and permeability.
-
Logic: Compound B allows the "head" (drug core) to be attached while the "tail" (ring nitrogen) remains protected.
-
Mechanism:
-
Coupling: The free exocyclic amine reacts with the drug core.
-
Deprotection: The Ring N-Boc is removed.
-
Diversification: The Ring NH is derivatized (reductive amination, acylation, sulfonylation).
-
Comparative Pathway Diagram
Caption: Divergent synthetic utility. Top: Compound A for fixed N-methyl targets. Bottom: Compound B for library generation.
Experimental Protocols
Protocol A: Selective Boc-Deprotection of this compound
Context: This protocol releases the exocyclic amine for coupling while maintaining the N-methyl ring intact. Note that the product will be a diamine salt.
Reagents:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
Procedure:
-
Dissolve the starting material in anhydrous DCM at 0 °C.
-
Add TFA dropwise. The excess acid is required to protonate the basic tertiary amine (Ring N) and facilitate Boc removal.
-
Warm to room temperature and stir for 2–4 hours. Monitor by LCMS (looking for Mass - 100).
-
Critical Workup: Concentrate in vacuo. The residue is the bis-TFA salt .
-
Caution: Do not perform a standard aqueous basic extraction (e.g., NaHCO3) if the free amine is highly water-soluble (which it often is).
-
Recommendation: Use the salt directly in the next coupling step with an excess of base (e.g., DIPEA, 3-4 eq) to neutralize both the TFA and the ammonium species.
-
Protocol B: Reductive Alkylation of 1-Boc-3-aminoazetidine (Library Synthesis)
Context: Installing the N-substituent (e.g., Methyl, Ethyl) at the very end of the synthesis (Step 3 in Diagram).
Reagents:
-
Scaffold-Azetidine-NH (Deprotected intermediate) (1.0 eq)
-
Aldehyde (e.g., Formaldehyde for Me, Acetaldehyde for Et) (3.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
DCM/MeOH (10:1 ratio)
Procedure:
-
Dissolve the azetidine intermediate in DCM/MeOH.
-
Add the aldehyde.[3] Stir for 15 minutes to form the iminium ion.
-
Add STAB in one portion.
-
Stir at room temperature for 1–16 hours.
-
Quench with saturated aqueous NaHCO3. Extract with DCM.
-
Purification Note: Azetidines are polar. If the product is not eluting on silica, use 5–10% MeOH in DCM with 1%
.
Medicinal Chemistry Applications (Bioisosterism)[6]
Metabolic Stability
The 1-methylazetidine moiety is often used to replace N-methyl piperazines .
-
Advantage: The azetidine is a 4-membered ring, which alters the vector of the substituents (more acute angle) and lowers the molecular weight (-14 Da vs pyrrolidine, -28 Da vs piperidine).
-
Risk: The
-methyl group on the azetidine is susceptible to oxidative -dealkylation by cytochrome P450 enzymes. If metabolic stability is poor, researchers often switch to 1-Boc-3-aminoazetidine (Compound B) to synthesize the N-isopropyl or N-cyclopropyl analogs, which are more resistant to oxidative metabolism.
Basicity Modulation ( )
-
1-Methylazetidine:
. At physiological pH, it is >99.9% protonated. This drives solubility but can hinder passive permeability across the Blood-Brain Barrier (BBB). -
Fluorination Strategy: To lower the
for better permeability, researchers often use 3-fluoro-azetidine analogs. This is easier to access starting from the 1-Boc scaffold (Compound B route) where the ring nitrogen can be functionalized with electron-withdrawing groups (e.g., 2,2-difluoroethyl) to tune the down to 6–8.
References
-
Synthesis and Reactivity of Azetidines: Mughal, H., & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link
-
Azetidine in Drug Discovery: Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Link
-
Compound B Properties: Sigma-Aldrich Product Sheet for tert-Butyl 3-aminoazetidine-1-carboxylate. Link
-
Compound A Data: PubChem Compound Summary for tert-butyl (1-methylazetidin-3-yl)carbamate. Link
-
pKa of Cyclic Amines: Master Organic Chemistry. Amine Basicity and pKaH. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-Methyl-3-N-Boc-amino-azetidine: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. Among the vast landscape of functionalized azetidines, 1-Methyl-3-N-Boc-amino-azetidine (also known as tert-butyl (1-methylazetidin-3-yl)carbamate) has garnered significant attention as a versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its suppliers, pricing, synthesis, analytical characterization, and applications in the development of novel therapeutics.
Commercial Availability and Pricing
A critical aspect for any research and development program is the accessibility and cost of key starting materials. This compound is available from a number of specialized chemical suppliers. The pricing can vary based on purity, quantity, and the supplier. Below is a comparative table of representative suppliers and their listed prices.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sunway Pharm Ltd. | This compound | 1017789-66-0 | 97% | 1g | $698.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step sequence starting from more readily available precursors. While specific proprietary methods may exist, a general and adaptable synthetic route is outlined below, based on established azetidine chemistry.
Conceptual Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Reductive Amination of 1-Benzhydryl-3-azetidinone
-
To a solution of 1-benzhydryl-3-azetidinone (1.0 eq) in dichloromethane (DCM) at 0 °C, add methylamine (2.0 M in THF, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzhydryl-3-(methylamino)azetidine.
Causality: The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions. Reductive amination is a reliable method for forming the C-N bond between the azetidinone and methylamine.
Step 2: Boc Protection
-
Dissolve the crude 1-benzhydryl-3-(methylamino)azetidine (1.0 eq) in DCM.
-
Add triethylamine (Et₃N, 2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate.
Causality: The Boc group is a standard protecting group for amines, which is stable under a variety of reaction conditions and can be readily removed when needed.
Step 3: Deprotection of the Benzhydryl Group
-
Dissolve the purified tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (1.0 eq) in methanol or ethanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Causality: Hydrogenolysis is a clean and efficient method for the removal of the benzhydryl protecting group, yielding the free secondary amine which is the desired product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-4.2 (m, 1H), ~3.6-3.8 (m, 2H), ~3.0-3.2 (m, 2H), ~2.4 (s, 3H), ~1.45 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~156.0, ~79.5, ~58.0, ~50.0, ~42.0, ~28.5. |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₈N₂O₂: 187.14. |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a 1-methylazetidin-3-amine moiety into a target molecule. This scaffold can impart desirable properties such as increased solubility, improved metabolic stability, and the ability to form key interactions with biological targets.
Role as a Bioisostere and Pharmacophore
The 1-methylazetidin-3-amino group can serve as a bioisosteric replacement for other commonly used motifs, such as piperidine or pyrrolidine rings. Its compact nature allows for fine-tuning of spatial orientation and can lead to enhanced selectivity for a particular biological target.
Application in Kinase Inhibitor Synthesis
Illustrative Synthetic Application Workflow
Sources
Methodological & Application
Application Notes and Protocols for the Boc Deprotection of 1-Methyl-3-N-Boc-amino-azetidine
Abstract
This comprehensive guide details the procedure for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Methyl-3-N-Boc-amino-azetidine to yield the corresponding free amine, 1-methyl-3-aminoazetidine. This protocol is specifically designed for researchers, scientists, and professionals in drug development who utilize azetidine scaffolds in their synthetic endeavors. The document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.
Introduction: The Strategic Importance of Boc Deprotection in Azetidine Synthesis
The azetidine moiety is a privileged structure in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates.[1] The synthesis of functionalized azetidines often necessitates the use of protecting groups to mask reactive functionalities, such as amines. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions.[2][3]
The deprotection of this compound is a critical step in the synthesis of various derivatives, enabling further functionalization of the 3-amino group. This application note provides a robust and reliable protocol using trifluoroacetic acid (TFA) for this transformation, a common and highly effective method for Boc deprotection.[2][4]
Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc Removal
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established mechanism.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2][5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This cleavage results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][5] The carbamic acid is inherently unstable and readily undergoes decarboxylation to liberate the free amine and carbon dioxide gas.[2][3][5] In the presence of excess TFA, the newly formed amine is protonated to form its trifluoroacetate salt.[2][5]
It is important to note that the liberated tert-butyl cation is a reactive electrophile that can potentially lead to undesired side reactions, such as alkylation of electron-rich functionalities.[2] While less of a concern for the specific substrate in this protocol, for more complex molecules containing sensitive residues, the use of scavengers may be necessary to trap the tert-butyl cation.[2]
Experimental Protocol: Deprotection of this compound
This section provides a detailed, step-by-step procedure for the Boc deprotection of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Commercially Available | Corrosive and hygroscopic. Handle with care.[6][7] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Commercially Available | ||
| Diethyl ether | ACS grade | Commercially Available | For precipitation of the product salt (optional). |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[8][9]
Reaction Workflow Diagram
Caption: Workflow for the Boc deprotection of this compound.
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[2]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution dropwise using a syringe or dropping funnel. A common practice is to use a 20-50% (v/v) solution of TFA in DCM.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[4]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4]
-
Neutralization: Dissolve the resulting residue in a suitable organic solvent such as DCM or ethyl acetate. Transfer the solution to a separatory funnel and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.[4] Be cautious as CO₂ gas will evolve.
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-3-aminoazetidine.
Purification and Characterization
The crude product can be purified by one of the following methods, depending on the purity and scale.
Purification Techniques
-
Distillation: For larger quantities and if the product is a liquid at room temperature, distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography is recommended. Due to the basic nature of the amine product, standard silica gel can lead to poor separation.[10] Consider the following options:
-
Amine-functionalized silica: This stationary phase minimizes the strong interaction between the basic amine and acidic silanol groups, often providing better separation.[10][11]
-
Reversed-phase chromatography: Using a C18 column with a mobile phase containing a basic modifier (e.g., triethylamine or ammonium hydroxide) can also be effective.[11]
-
Ion-exchange chromatography: This technique can be a rapid and efficient method for purifying amines.[12]
-
Characterization
The identity and purity of the final product, 1-methyl-3-aminoazetidine, should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the deprotected product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the Boc carbonyl stretch and the appearance of N-H stretches of the free amine.
Safety and Handling
Trifluoroacetic acid (TFA) is a highly corrosive and hazardous chemical. [6][7][9][13] It is imperative to adhere to strict safety protocols when handling this reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][9]
-
Ventilation: All work with TFA must be conducted in a well-ventilated chemical fume hood.[6]
-
Handling: Handle and open the TFA container with care. Avoid inhaling vapors and any contact with skin and eyes.[8]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and clean up according to your institution's safety guidelines.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[7][13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient TFA or reaction time. | Increase the amount of TFA or prolong the reaction time. Monitor by TLC or LC-MS. |
| Low yield after work-up | Product is water-soluble as the free base or its salt. | Minimize the volume of aqueous washes. Perform multiple extractions with a suitable organic solvent. Consider back-extraction of the aqueous layers. |
| Difficulty in purification | Amine product streaking on silica gel column. | Use amine-functionalized silica, alumina, or reversed-phase chromatography with a basic modifier.[10][11] |
Conclusion
The Boc deprotection of this compound using trifluoroacetic acid is a reliable and efficient method for obtaining the corresponding free amine. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently perform this transformation and proceed with their synthetic objectives. Careful monitoring of the reaction and appropriate selection of purification techniques are key to achieving a high yield of the pure product.
References
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem. [URL: https://www.benchchem.com/application-notes/boc-deprotection-using-trifluoroacetic-acid-tfa]
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/namedreactions/boc-deprotection-tfa.shtm]
- Experimental procedure for deprotection of Boc-protected amines. Benchchem. [URL: https://www.benchchem.com/application-notes/experimental-procedure-for-deprotection-of-boc-protected-amines]
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). [URL: https://www.biotage.
- Safety Data Sheet: Trifluoroacetic acid (TFA). Astech Ireland. [URL: https://www.astech-ireland.com/wp-content/uploads/2021/08/Trifluoroacetic-acid-TFA-%E2%89%A5999-6957-EN.pdf]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. ResearchGate. [URL: https://www.researchgate.
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. [URL: https://www.amherst.edu/system/files/media/2024-04/SOP%2520for%2520Trifluoroacetic%2520Acid.pdf]
- How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
- Is there an easy way to purify organic amines?. (2023, January 19). Biotage. [URL: https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [URL: https://www.benchchem.com/application-notes/boc-deprotection-using-trifluoroacetic-acid-tfa]
- Trifluoroacetic acid. SIGMA-ALDRICH. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/t6508]
- Trifluoroacetic acid. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC4150_msds.pdf]
- Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. NJ.gov. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1921.pdf]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-building-blocks-and-reagents/amine-protection-deprotection.html]
- How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. [URL: https://www.researchgate.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19). [URL: https://chemistry.stackexchange.com/questions/87930/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/325775-44-8_1HNMR.htm]
- Removal of Boc protecting group as workup?. (2014, June 22). Reddit. [URL: https://www.reddit.com/r/chemistry/comments/28s88j/removal_of_boc_protecting_group_as_workup/]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7310022/]
- Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra08884a]
- Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem. [URL: https://www.benchchem.com/application-notes/green-chemistry-approaches-to-n-boc-protection-and-deprotection]
- trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/9/M1726]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [URL: https://www.researchgate.
- Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [URL: https://epubl.ktu.edu/object/elaba:86450849]
- Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/757239-60-4_1HNMR.htm]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). [URL: https://www.researchgate.
- A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7499cc1ba145299444458]
- Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]
- Boc Resin Cleavage Protocol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/boc-resin-cleavage]
- ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-of-C-2-of-enamines-derived-from-a-methyl-azetidine-3a_fig1_349503460]
- 1-Boc-3-(Amino)azetidine 193269-78-2. Guidechem. [URL: https://www.guidechem.com/products/193269-78-2.html]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. astechireland.ie [astechireland.ie]
- 7. gustavus.edu [gustavus.edu]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. amherst.edu [amherst.edu]
Application Notes and Protocols for the Functionalization of the Azetidine Ring Nitrogen
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of the N-Functionalized Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, confers a unique three-dimensional geometry that is highly sought after in drug design.[1][2] This strained ring system positions substituents in distinct vectors of chemical space, often leading to improved physicochemical properties such as solubility, metabolic stability, and target-binding affinity compared to their less strained five- and six-membered counterparts.[3][4]
The nitrogen atom of the azetidine ring is a key handle for molecular diversification. Its functionalization allows for the introduction of a vast array of substituents, enabling the precise tuning of a molecule's steric and electronic properties. This guide provides an in-depth overview of the primary reaction conditions and detailed protocols for the N-functionalization of azetidines, focusing on methodologies that are robust, scalable, and relevant to drug discovery and development programs.
PART 1: Foundational N-Functionalization Strategies
The secondary amine of the azetidine ring is a moderately strong nucleophile, capable of participating in a variety of bond-forming reactions. The choice of reaction conditions is critical not only for achieving high yields but also for preserving the integrity of the strained four-membered ring, which can be susceptible to cleavage under harsh acidic or certain nucleophilic conditions.[5]
N-Alkylation: Direct and Reductive Pathways
N-alkylation is a fundamental transformation for introducing alkyl groups onto the azetidine nitrogen. This can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.
Causality Behind Experimental Choices:
-
Direct Alkylation: This classic SN2 reaction is straightforward but carries the risk of overalkylation to form a quaternary ammonium salt, especially with highly reactive alkyl halides like methyl iodide.[3] The choice of base is crucial; inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for neutralizing the generated acid, while non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used to minimize side reactions. Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used due to their ability to dissolve the reagents and facilitate the SN2 mechanism.[3]
-
Reductive Amination: This is often the preferred method as it is more controlled and avoids the issue of overalkylation.[3] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reducing agent for this transformation, as it is less basic and more selective than other hydrides like sodium cyanoborohydride (NaCNBH₃).[3][6] Dichloromethane (DCM) is a common solvent for this reaction.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes a general procedure for the N-alkylation of an azetidine with an aldehyde using sodium triacetoxyborohydride.
Workflow for Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Materials:
-
Azetidine hydrochloride salt (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend the azetidine hydrochloride salt (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
To this suspension, add sodium triacetoxyborohydride (1.3 eq) portion-wise at room temperature. The addition may cause some effervescence.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated azetidine.[3]
N-Acylation
The formation of an N-acyl azetidine (an amide) is a robust and common transformation. It is typically achieved by reacting the azetidine with an acyl chloride or a carboxylic acid activated with a coupling agent.
Causality Behind Experimental Choices:
-
Acyl Chlorides: These are highly reactive electrophiles that react readily with azetidines. The reaction is often performed at low temperatures (0 °C to -78 °C) to control the reactivity and minimize the risk of ring-opening, which can occur due to the Lewis acidic nature of some acyl chlorides or prolonged reaction times.[5] A base, such as triethylamine (Et₃N) or DIPEA, is required to scavenge the HCl byproduct.
-
Amide Coupling Reagents: When starting from a carboxylic acid, coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the azetidine nitrogen. This method is generally milder than using acyl chlorides and tolerates a wider range of functional groups.
PART 2: Advanced N-Functionalization: C-N Cross-Coupling Reactions
The formation of a bond between the azetidine nitrogen and an aromatic or heteroaromatic ring is a cornerstone of modern medicinal chemistry.[7] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the two most powerful methods for this transformation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become the gold standard for N-arylation due to its broad substrate scope, excellent functional group tolerance, and generally high yields.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System: The reaction's success hinges on the combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the key oxidative addition and reductive elimination steps.[10]
-
Base: A base is required to deprotonate the azetidine nitrogen, forming the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and outcome.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent catalyst deactivation and unwanted side reactions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig N-Arylation of Azetidine
This protocol provides a general procedure for the coupling of an aryl bromide with azetidine.
Materials:
-
Aryl bromide (1.0 eq)
-
Azetidine (1.2-1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), XPhos (e.g., 2 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ (e.g., 1 mol%) to the vessel.
-
Add anhydrous toluene, followed by the azetidine (1.3 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5][10]
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds.[11] While it often requires higher temperatures than Buchwald-Hartwig reactions, modern ligand-accelerated protocols have significantly improved its scope and applicability. It is particularly useful for coupling with electron-deficient aryl halides.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction typically uses a copper(I) source, such as CuI or Cu₂O. The addition of a ligand, often a diamine (e.g., N,N'-dimethylethylenediamine) or an amino acid (e.g., L-proline), is crucial to solubilize the copper salt and facilitate the catalytic cycle.[12][13]
-
Base: A strong base, such as K₂CO₃ or K₃PO₄, is required.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to achieve the necessary reaction temperatures.
Michael Addition
The aza-Michael addition involves the conjugate addition of the azetidine nitrogen to an α,β-unsaturated carbonyl compound (a Michael acceptor).[14] This reaction is an effective method for forming a C-N bond and introducing a functionalized alkyl chain onto the nitrogen atom. The reaction can often be catalyzed by a base or performed neat.[15]
PART 3: Comparative Data and Troubleshooting
The selection of an appropriate N-functionalization method depends on the specific substrates and desired product. The following table provides a general comparison of the key methods.
Table 1: Comparison of N-Functionalization Methods for Azetidine
| Reaction Type | Typical Reagents | Catalyst/Base | Solvents | Temp (°C) | Key Advantages | Potential Issues |
| Direct Alkylation | Alkyl Halide | K₂CO₃, DIPEA | MeCN, DMF | 25-80 | Simple, readily available reagents | Overalkylation, requires reactive halides |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | DCM, DCE | 25 | High control, avoids overalkylation, mild | Requires carbonyl compound |
| N-Acylation | Acyl Chloride | Et₃N, DIPEA | DCM, THF | -78 to 25 | Fast, efficient | Ring-opening risk, harsh byproduct (HCl) |
| Buchwald-Hartwig | Aryl Halide/Tosyl. | Pd(0)/Phosphine, NaOtBu | Toluene, Dioxane | 80-110 | Broad scope, high functional group tolerance | Expensive catalysts, requires inert atmosphere |
| Ullmann Coupling | Aryl Halide | Cu(I)/Ligand, K₂CO₃ | DMF, DMSO | 100-160 | Good for electron-deficient arenes | High temperatures, sometimes lower yields |
| Michael Addition | α,β-Unsat. Ester | DBU, or neat | MeCN, neat | 25-65 | Atom economical, forms functionalized chain | Limited to Michael acceptors |
Troubleshooting Common Issues
-
Low Yield / No Reaction:
-
All Reactions: Ensure reagents are pure and solvents are anhydrous, especially for cross-coupling reactions.
-
Cross-Coupling: Screen different ligand/base/solvent combinations. Catalyst deactivation may have occurred.
-
Reductive Amination: The iminium ion formation may be slow. Adding a small amount of acetic acid can sometimes catalyze this step.
-
-
Azetidine Ring-Opening:
-
This is a primary concern driven by the ring strain and can be triggered by Lewis acids, strong protic acids, or high temperatures.[5]
-
N-Acylation: Perform the reaction at low temperatures and add the acyl chloride slowly. Quench the reaction as soon as the starting material is consumed.[5]
-
General: Avoid strongly acidic workup conditions if possible. Use milder bases and the lowest effective temperature.
-
References
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Trauner, F., et al. (2021). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. Available at: [Link]
- Boeglin, J., et al. (2022). A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Chemistry – A European Journal.
-
Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Various Authors. (2025). Synthesis of azetidines by addition of amines to alkenes. ResearchGate. Available at: [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
-
Ozeki, M., et al. (2014). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available at: [Link]
-
Patterson, D. M., & Lectka, T. (2018). Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Available at: [Link]
-
Li, C., et al. (2022). A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available at: [Link]
-
Chen, G., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. Available at: [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Various Authors. (2022). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. Available at: [Link]
-
Shestakova, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Britton, R., & Coldham, I. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]
-
All About Chemistry. (2020). Azetidine: Chemical Reactivity. YouTube. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Védrine, C., & Ceylan, S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Védrine, C., & Ceylan, S. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. Available at: [Link]
-
Lindsley, C. W., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. Available at: [Link]
- Various Authors. (n.d.). 1.2 Azetidinones (~-Lactams). Inflibnet.
-
Védrine, C., & Ceylan, S. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. Available at: [Link]
-
Witulski, B., et al. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme Connect. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]
-
Witulski, B., et al. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Preventing azetidine ring opening during deprotection
Ticket #AZ-8842: Technical Support Guide Subject: Prevention of Azetidine Ring Opening During N-Protecting Group Removal Status: Active Priority: High
User Guide Overview
Welcome to the Technical Support Center. This guide addresses the structural instability of the azetidine ring (4-membered nitrogen heterocycle) during deprotection sequences. The high ring strain energy of azetidine (~26 kcal/mol) makes it thermodynamically primed for ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.
This document is structured to provide mechanistic insight , decision-making frameworks , and validated protocols to preserve ring integrity.
Part 1: The Root Cause (Mechanistic Analysis)
To prevent failure, you must understand why the ring opens. The failure mode is rarely random; it is a specific cascade of events.
The Acid-Catalyzed Failure Loop
In standard Boc deprotection (e.g., TFA/DCM or HCl/Dioxane), the reaction proceeds via the protonation of the carbamate. However, the azetidine nitrogen is also protonated.
-
Protonation: The ammonium species increases the electrophilicity of the adjacent
-carbons. -
Nucleophilic Attack: If a nucleophile is present (e.g.,
from HCl, or even in concentrated TFA), it attacks the -carbon via an mechanism. -
Ring Scission: The C-N bond cleaves, releasing the strain and destroying the heterocycle.
Critical Insight: The counterion matters.
Figure 1: The acid-catalyzed ring-opening pathway. Note that the presence of a nucleophile is the rate-determining trigger for the irreversible scission.
Part 2: Troubleshooting & Decision Matrix
Use this matrix to select the correct protocol based on your specific substrate and protecting group.
| Scenario | Risk Level | Recommended Protocol | Why? |
| Boc Removal (Simple) | Medium | Protocol A (TFA/DCM + Scavengers) | TFA is a poor nucleophile; scavengers prevent t-butyl cation re-alkylation. |
| Boc Removal (Sensitive) | High | Protocol B (TMSOTf/2,6-Lutidine) | Non-acidic method. Avoids protonation entirely. |
| Boc Removal (3-Substituted) | Extreme | Protocol B (TMSOTf) | 3-substituted azetidines (e.g., 3-iodo) are hyper-sensitive to |
| Fmoc Removal | Low | Standard Piperidine/DMF | Base sensitivity is low unless a leaving group is at C3 ( |
| Bn/Cbz Removal | Medium | Protocol C (Controlled Hydrogenation) | Over-reduction can cleave the ring; catalyst poisoning may be required. |
Part 3: Validated Experimental Protocols
Protocol A: The "Gentle" TFA Method (Standard)
Use this for robust azetidines lacking electron-withdrawing groups at C3.
-
Preparation: Dissolve N-Boc azetidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Scavenger Addition: Add triethylsilane (TES) or triisopropylsilane (TIPS) (2.0 equiv).
-
Expert Note: The scavenger traps the t-butyl cation. Without this, the cation may alkylate the ring or polymerize, complicating purification.
-
-
Acid Introduction: Cool to 0°C. Add TFA dropwise to reach a final concentration of 10-20% v/v. Do not use neat TFA.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]
-
Quench: Concentrate in vacuo without heating above 30°C. Azeotrope with toluene to remove residual TFA.
Protocol B: The "Nuclear Option" (TMSOTf)
Use this for highly sensitive substrates (e.g., 3-iodoazetidine, azetidine-3-carboxylic esters) where any Brønsted acid causes ring opening.
-
Setup: Dissolve N-Boc azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).
-
Mechanism: The silyl group activates the Boc carbonyl oxygen, inducing fragmentation without protonating the azetidine nitrogen. 2,6-lutidine acts as a non-nucleophilic base.
-
Workup: Quench with saturated aqueous
. Extract immediately.-
Why this works: No protons (
) and no strong nucleophiles are present to trigger the ring opening.
-
Protocol C: Hydrogenation for Bn/Cbz
Use for Benzyl or Cbz protected azetidines.
-
Catalyst: Use
(Pearlman's Catalyst) instead of standard Pd/C if the reaction is sluggish. -
Solvent: Methanol or Ethanol. Avoid adding acid (e.g., HCl/MeOH) which is common in other amine deprotections.
-
Pressure: Keep
pressure low (1 atm / balloon). High pressure (>50 psi) increases the risk of reductive ring cleavage (hydrogenolysis of the C-N bond).
Part 4: Self-Validating Quality Control (QC)
How do you know if your ring is still intact? Do not rely solely on Mass Spec (Linear amine has the same mass as the cyclic amine + water, which can be misleading).
The NMR Check:
-
Cyclic Azetidine: Look for the distinct splitting pattern of the ring protons (
-protons) typically around 3.5 – 4.5 ppm as multiplets. -
Ring-Opened (Linear): Signals often shift upfield to 2.5 – 3.0 ppm (typical aliphatic amine range) and lose the complex splitting caused by ring puckering.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use HCl in Dioxane/Methanol?
A: Avoid if possible. Chloride (
Q2: My azetidine has a leaving group at position 3 (e.g., -OMs, -I). How do I deprotect?
A: You are at high risk of "homo-allylic" type displacement or elimination. Use Protocol B (TMSOTf) . Do not use bases (Piperidine/DBU) as they will cause
Q3: Why did my azetidine polymerize? A: The free azetidine base is a nucleophile. If the solution is concentrated and contains activated species (like uncleaved Boc-azetidinium), it can self-attack. Solution: Store the deprotected azetidine as a salt (TFA or oxalate salt) immediately after workup, or use it in the next step immediately (One-pot).
References
-
National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines. Available at: [Link][2][3]
Sources
Troubleshooting low yields in azetidine N-methylation
Status: Operational Ticket ID: AZT-N-METH-001 Subject: Troubleshooting Low Yields in Azetidine N-Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield vs. Recovery" Paradox
If you are experiencing low yields in the N-methylation of azetidines, you are likely fighting one of two distinct enemies: Chemical Instability (Ring Opening) or Physical Loss (Volatility).
Azetidine is a highly strained four-membered ring (~26 kcal/mol strain energy). Unlike pyrrolidine or piperidine, it sits on a thermodynamic cliff. Standard methylation protocols (Eschweiler-Clarke, direct alkylation) often push it over the edge. Furthermore, simple
This guide provides a diagnostic workflow, mechanistic insights, and a validated protocol to ensure both conversion and isolation.
Part 1: Diagnostic Workflow
Before altering your chemistry, determine where the mass balance is being lost. Use this decision tree to diagnose the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Part 2: Frequently Asked Questions (Technical Analysis)
Q1: The reaction looks clean on TLC, but after rotovapping, the flask is empty. Where did it go?
A: It evaporated.
-
The Fix: Never concentrate the free base to dryness.
-
Solution A: Carefully distill the solvent using a fractionating column (if scale allows).
-
Solution B (Recommended): Isolate as a non-volatile salt (Hydrochloride or Oxalate). Add anhydrous HCl (in dioxane or ether) to the reaction mixture and filter the precipitated salt.
-
Q2: I see multiple polar spots and a "polymer-like" gum. What happened?
A: Acid-Mediated Ring Opening.
The azetidine ring is kinetically stable but thermodynamically fragile. Upon protonation (which happens during Eschweiler-Clarke reactions or acidic workups), the ring becomes an activated electrophile. Any nucleophile (water, alcohols, or the azetidine itself) will attack the
Q3: Can I use Methyl Iodide (MeI)?
A: Risky. Azetidines are nucleophilic. MeI is a potent electrophile. The reaction is difficult to stop at the tertiary amine stage. It frequently proceeds to the quaternary dimethylazetidinium salt . Once quaternized, the ring strain is exacerbated, leading to rapid ring opening and degradation.
Part 3: Mechanistic Insight
Understanding the competition between Methylation and Ring Opening is critical for parameter control.
Figure 2: Competing pathways. Acidic conditions favor the red pathways (degradation), while controlled reductive amination favors the green pathway.
Part 4: Validated Protocols
Method A: The Gold Standard (Reductive Amination)
Best for: High value substrates, avoiding over-alkylation, and preserving ring integrity.
Reagents:
-
Formaldehyde (37% aq. or Paraformaldehyde)
-
Sodium Triacetoxyborohydride (STAB) – Milder than NaCNBH3, less toxic.
Protocol:
-
Dissolution: Dissolve Azetidine (1.0 equiv) in DCE (0.2 M).
-
Imine Formation: Add Formaldehyde (1.1–1.5 equiv). Stir for 15 mins at room temperature.
-
Note: Do not add acid (AcOH) unless the reaction stalls. If needed, keep AcOH < 1.0 equiv to prevent ring opening [2].
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Monitoring: Stir at RT. Monitor by TLC/LCMS.[3]
-
Workup (CRITICAL):
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (
). -
Do NOT concentrate the organic layer.
-
Dry over
.
-
-
Isolation (Salt Formation):
-
Cool the dry organic layer to 0°C.
-
Add HCl (4M in Dioxane, 1.1 equiv) dropwise.
-
The
-methylazetidine hydrochloride salt will precipitate. -
Filter, wash with ether, and dry under vacuum.
-
Method B: Comparison of Methodologies
| Feature | Reductive Amination (STAB) | Direct Alkylation (MeI) | Eschweiler-Clarke |
| Reagent | HCHO / NaBH(OAc)3 | MeI / Base | HCHO / HCOOH |
| Risk of Quaternization | Low | High | None |
| Risk of Ring Opening | Low (Mild pH) | Medium | High (High Temp + Acid) |
| Yield Reliability | High | Low | Low |
| Suitability | Recommended | Only for sterically hindered amines | Avoid |
References
-
Couty, F., & Evano, G. (2006). Ring expansion of azetidines to pyrrolidines and related transformations. Organic Preparations and Procedures International. Link
-
Abdel-Magid, A. F., et al. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link
-
Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition. Link
Disclaimer: These protocols involve hazardous chemicals.[4][5] Always consult the SDS and perform a risk assessment before experimentation. Azetidines are potential sensitizers.
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 1-Methyl-3-N-Boc-amino-azetidine: A Comparative Approach
In the landscape of modern drug discovery and development, the structural elucidation of novel small molecules is a cornerstone of progress. Azetidine scaffolds, prized for their unique conformational constraints and ability to serve as proline bioisosteres, are increasingly incorporated into pharmaceutically active compounds.[1][2] Among these, 1-Methyl-3-N-Boc-amino-azetidine stands as a key building block. Its characterization is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, offering a comparative perspective with related azetidine derivatives. We will delve into the rationale behind chemical shift assignments and coupling patterns, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to confidently interpret the NMR spectra of this important synthetic intermediate.
The Structural Landscape: What to Expect in the 1H NMR Spectrum
The structure of this compound dictates a specific set of signals in its 1H NMR spectrum. Understanding the interplay of the strained azetidine ring, the N-methyl group, and the bulky N-Boc protecting group is key to a successful spectral interpretation.
Molecular Structure and Proton Labeling
Caption: Structure of this compound with proton designations.
Based on this structure, we can predict the following signals:
-
N-CH3 Protons: A singlet corresponding to the three equivalent protons of the methyl group attached to the ring nitrogen.
-
Azetidine Ring Protons (C2-H and C4-H): Due to the substitution at the C3 position, the protons on C2 and C4 are diastereotopic. This will likely result in two distinct multiplets, each integrating to two protons. These protons will exhibit geminal coupling to each other and vicinal coupling to the C3 proton.
-
Azetidine Ring Proton (C3-H): A multiplet resulting from coupling to the protons on C2 and C4.
-
N-H Proton: A signal that may be broad and whose chemical shift can be concentration and solvent dependent.
-
N-Boc Protons: A sharp singlet, integrating to nine protons, characteristic of the tert-butyl group.
Predicted 1H NMR Spectrum and Signal Assignment
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, assuming a standard deuterated chloroform (CDCl3) solvent. These predictions are based on typical values for similar structures found in the literature.[3][4]
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| N-CH3 | ~2.4 | Singlet | 3H | - |
| C2-H, C4-H (axial-like) | ~2.8 - 3.2 | Multiplet | 2H | Jgem ≈ 8-10 Hz, Jvic ≈ 6-8 Hz |
| C2-H, C4-H (equatorial-like) | ~3.5 - 3.9 | Multiplet | 2H | Jgem ≈ 8-10 Hz, Jvic ≈ 4-6 Hz |
| C3-H | ~4.0 - 4.4 | Multiplet | 1H | Jvic to C2/C4 protons |
| NH | ~5.0 - 5.5 | Broad Singlet | 1H | - |
| N-Boc | ~1.45 | Singlet | 9H | - |
Comparative Analysis with Other Azetidine Derivatives
To provide context, let's compare the expected chemical shifts of the azetidine ring protons in our target molecule with those reported for other substituted azetidines. This comparison highlights the electronic effects of different substituents on the chemical environment of the ring protons.
| Compound | C2/C4-H Chemical Shift (δ, ppm) | C3-H Chemical Shift (δ, ppm) | Reference |
| This compound (Predicted) | ~2.8 - 3.9 | ~4.0 - 4.4 | - |
| N-Boc-azetidine | ~3.9 (t) | ~2.2 (quintet) | [5] |
| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4.52-4.54 (m), 4.74-4.76 (m) | - | |
| 1-Boc-3-(Aminomethyl)azetidine | - | - | |
| 3-(N-Boc-aminomethyl)azetidine | - | - | [6] |
The presence of the electron-donating methyl group at the N1 position in our target molecule is expected to shield the ring protons slightly compared to an N-Boc protected azetidine, leading to a slight upfield shift. Conversely, the electron-withdrawing amino group at C3 will deshield the C2, C4, and C3 protons.
Experimental Protocol for 1H NMR Spectrum Acquisition
For reliable and reproducible results, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[7]
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals.
-
Workflow for 1H NMR Spectral Analysis
Caption: A systematic workflow for the analysis of the 1H NMR spectrum.
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be self-validating. The inclusion of an internal standard (TMS) ensures accurate chemical shift referencing. The integration of the signals should correspond to the number of protons in the molecule, providing an internal check on the purity of the sample and the correctness of the assignments. For instance, the ratio of the integrals for the N-CH3, azetidine ring, NH, and N-Boc protons should be 3:5:1:9. Any significant deviation from this ratio would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
Conclusion
The 1H NMR spectrum of this compound provides a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for an unambiguous confirmation of its structure. By comparing the obtained spectrum with data from related azetidine derivatives, researchers can gain a deeper understanding of the structure-property relationships within this important class of molecules. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available at: [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. Available at: [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. Available at: [Link]
-
Scholars Research Library - Der Pharma Chemica. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with - Semantic Scholar. Available at: [Link]
-
trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide - MDPI. Available at: [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed. Available at: [Link]
-
4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]
-
1H NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. Available at: [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction - PubMed. Available at: [Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC. Available at: [Link]
Sources
- 1. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-(N-Boc-aminomethyl)azetidine(91188-15-7) 1H NMR [m.chemicalbook.com]
- 7. jmchemsci.com [jmchemsci.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-3-N-Boc-amino-azetidine
Author's Foreword: As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is rightly on innovation and results. However, the integrity of our work and the safety of our environment are predicated on the meticulous management of the chemical reagents we employ, from initial handling to final disposal. 1-Methyl-3-N-Boc-amino-azetidine is a valuable building block, but its azetidine core and amine functionalities demand a rigorous and informed approach to its waste management.
This guide is structured not as a rigid checklist, but as a self-validating protocol grounded in chemical principles and regulatory standards. My objective is to provide you with the causal logic behind each procedural step, empowering you to make safe, compliant decisions autonomously. We will proceed from hazard characterization to final disposition, ensuring every action is deliberate and defensible.
Part 1: Hazard Assessment and Characterization
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative hazard assessment must be synthesized by evaluating its structural components: the azetidine ring, the N-Boc protecting group, and the amine functionality. This approach is a cornerstone of responsible chemical handling in a research environment.[1][2]
-
Azetidine Core: The parent azetidine ring is a strained, four-membered heterocycle. The SDS for azetidine classifies it as a highly flammable liquid that is also corrosive, capable of causing severe skin burns and eye damage.[2][3] The ring strain can make it susceptible to nucleophilic ring-opening, particularly with strong acids.[4]
-
Amine Functionality: Amines are typically basic and can be irritants. More significantly, a structurally similar compound, 1-Boc-3-(aminomethyl)azetidine, is classified with "Acute Toxicity, Oral (Category 3)" and carries the GHS06 "skull and crossbones" pictogram with the signal word "Danger".[5] This strongly suggests that our target compound should be handled as acutely toxic.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile.[6][7] Contact with acidic waste streams can trigger a deprotection reaction, releasing isobutylene gas (flammable) and generating a different chemical entity in the waste container, an unpredictable and dangerous scenario.[6]
Based on this analysis, this compound must be presumptively treated as acutely toxic, corrosive, and potentially flammable. It should be handled as a regulated hazardous waste stream.[8][9][10]
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The inferred hazards from our assessment dictate the minimum required level of protection to mitigate risks of exposure.[2][11]
| PPE Category | Specification & Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before each use. The potential for corrosivity and skin irritation necessitates a robust barrier.[2] |
| Eye/Face Protection | Use chemical safety goggles and a face shield. The risk of splashes from this potentially corrosive liquid requires full-face protection to prevent severe eye damage.[2][3] |
| Skin/Body Protection | A chemical-resistant apron or a standard laboratory coat is required to protect against skin contact. Ensure clothing provides complete coverage of exposed skin.[4][11] |
| Respiratory Protection | All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][4] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is mandatory. |
Part 3: Step-by-Step Disposal and Containment Workflow
The disposal of this compound must follow the "cradle-to-grave" principle established by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][10][12] This means its entire lifecycle, from use to disposal, is a documented and controlled process.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent dangerous reactions within waste containers.[13][14][15]
-
Designated Waste Stream: Dedicate a specific waste stream for this compound and structurally similar nitrogenous heterocyclic compounds.
-
Critical Incompatibilities:
-
DO NOT mix with acidic waste. This can cause uncontrolled cleavage of the Boc-group, leading to gas evolution and pressure buildup.[6][7]
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates). Organic amines can react violently with oxidizers.[13][16]
-
DO NOT mix with halogenated solvent waste unless explicitly permitted by your institution's EHS office. It is best practice to keep halogenated and non-halogenated waste streams separate.[17]
-
Step 2: Waste Container Selection and Labeling
Container integrity and clear communication are mandated by OSHA and the EPA.[8][18]
-
Container Selection: Use only a designated hazardous waste container made of chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[4][19] The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[8][13]
-
Labeling: Before adding any waste, affix a completed hazardous waste label.[11][20] The label MUST include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[13][18][19]
-
Accumulation: Carefully transfer waste into the labeled container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[19]
-
Secure Closure: Keep the container securely closed at all times except when actively adding waste.[4][13]
-
Storage Location: Store the container in your lab's designated SAA, which should be a well-ventilated area away from heat or ignition sources.[2][14] Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]
Step 4: Requesting Final Disposal
As the generator, you are responsible for the waste until it is accepted by a licensed disposal facility.
-
Contact EHS: Once the container is full (or within the time limits set by your institution, typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[1][4][9]
-
Documentation: Maintain a log of the waste generated.[2] Your EHS office will handle the final manifesting and ensure disposal occurs at a permitted hazardous waste facility, likely via high-temperature incineration.
The following diagram outlines the decision-making and operational workflow for this entire process.
Caption: Disposal workflow for this compound waste.
Part 4: Emergency Procedures – Spill and Exposure Management
Immediate and correct action is critical in the event of an emergency.
Spill Response
Should a spill occur, follow this protocol:[2]
-
Evacuate & Ventilate: Clear all non-essential personnel from the immediate area. Ensure the area is well-ventilated by opening sashes on chemical fume hoods.[1][2]
-
Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[2][3] Do not use combustible materials like paper towels or sawdust.
-
Collect: While wearing full PPE, carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected material into a properly labeled hazardous waste container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[1][2]
Personnel Exposure
In case of personnel exposure, time is of the essence:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][16]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][16]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- 1-Boc-3-(aminomethyl)azetidine Safety Information. (n.d.). Sigma-Aldrich.
- Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. (n.d.). Benchchem.
- Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How To Safely Dispose of Chemicals in Your Lab. (2024). Solvent Waste Management.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
- How To Dispose Of Lab Chemicals. (2020).
- Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
- SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. (2023). Fisher Scientific.
- Laboratory Waste Management: The New Regulations. (2019).
- Safety Data Sheet: Azetidine. (2020). Chemos GmbH&Co.KG.
- Hazardous Waste Disposal Procedures. (n.d.).
- Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. danielshealth.com [danielshealth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mtu.edu [mtu.edu]
- 11. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. blog.idrenvironmental.com [blog.idrenvironmental.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyl-3-N-Boc-amino-azetidine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Methyl-3-N-Boc-amino-azetidine (CAS: 1017789-66-0). The following procedures are based on established safety protocols for structurally related azetidine compounds. It is imperative to treat this compound as potentially hazardous and to supplement this guide with a thorough review of the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before any handling occurs.
Hazard Analysis: Understanding the Risks of Azetidine Compounds
Anticipated Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in line with the parent azetidine structure, potentially severe burns and eye damage.[1][2]
-
Respiratory Irritation: Inhalation of vapors, mists, or aerosols may cause respiratory tract irritation.[2][3][4]
-
Toxicity: Related azetidine compounds have demonstrated oral toxicity. Ingestion must be strictly avoided.
Core Protective Measures: Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with handling this compound. All handling operations should, at a minimum, be conducted within a certified chemical fume hood to control vapor inhalation.[2][5]
Hand Protection: Preventing Dermal Exposure
Required: Chemical-resistant gloves (e.g., nitrile rubber).
Causality: The primary route of accidental exposure is through skin contact. Nitrile gloves offer a robust barrier against a wide range of chemicals, including heterocyclic compounds like azetidines.[5] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[5]
Eye and Face Protection: Shielding Against Splashes
Required: Safety glasses with side shields are the minimum requirement. For splash hazards (e.g., transfers, solution preparations), snug-fitting safety goggles and a full-face shield are mandatory.[2][5][6]
Causality: Azetidine compounds can cause serious eye irritation or damage.[1][5] Standard safety glasses protect from frontal impacts, but side shields or goggles are essential for preventing angled splashes from reaching the eyes. A face shield offers an additional layer of protection for the entire face.
Body Protection: Guarding Against Spills and Contamination
Required: A chemical-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.
Causality: A lab coat, preferably one with a solid front and tight-fitting cuffs, protects your personal clothing and underlying skin from accidental spills.[2][4] Sturdy, closed-toe shoes made of a non-porous material will protect your feet from spills.[4]
Respiratory Protection: Minimizing Inhalation Risk
Primary Engineering Control: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[2][5]
When a Respirator is Needed: If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] Proper fit-testing and training on respirator use are essential for ensuring its effectiveness.
Operational and Disposal Plans
A structured workflow is crucial for maintaining a safe laboratory environment.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear. Assemble and inspect all required PPE as determined by your scale of operation.[2]
-
Handling: Wear all required PPE throughout the entire handling process.[2] Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact. Keep the container tightly closed when not in use.[6]
-
Post-Handling: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[5]
-
Decontamination: Remove PPE carefully, avoiding contamination of skin or clothing. Wash hands thoroughly with soap and water after handling is complete.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[5]
-
Waste Chemical: All unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent pads, must be collected in a designated hazardous waste container.[5]
-
Disposal Vendor: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[7] Do not pour this chemical down the drain or dispose of it in regular trash.[7]
Summary of Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To prevent skin contact and potential irritation or burns.[2][5] |
| Eye/Face Protection | Safety glasses with side-shields (minimum).[2] Safety goggles and face shield for splash hazards. | To protect against splashes and prevent serious eye irritation or damage.[2][5] |
| Body Protection | Laboratory coat, long-sleeved clothing, closed-toe shoes.[2] | To prevent contamination of personal clothing and minimize skin exposure.[4][5] |
| Respiratory Protection | Use in a certified chemical fume hood.[2][5] NIOSH-approved respirator if ventilation is inadequate. | To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[2][4] |
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine.
- BenchChem. (n.d.). Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine.
- BenchChem. (n.d.). Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
American Elements. (n.d.). 1-Boc-3-((Methylamino)methyl)azetidine. Retrieved from [Link]
- BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
